molecular formula C24H46N4O8S B1192320 Biotin-PEG6-Amine

Biotin-PEG6-Amine

Cat. No.: B1192320
M. Wt: 550.71
InChI Key: VXFQWZDKEUDAKG-FUDKSRODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG6-amine is PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, Biotin-PEG-amines can be useful in the development of antibody drug conjugates.

Properties

Molecular Formula

C24H46N4O8S

Molecular Weight

550.71

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30)/t20-,21-,23-/m0/s1

InChI Key

VXFQWZDKEUDAKG-FUDKSRODSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG6-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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